

# Downregulation of MYC expression by ENL inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Eleven-Nineteen-Leukemia*  
*Protein IN-1*

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An In-depth Technical Guide to the Downregulation of MYC Expression by ENL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The MYC oncogene is a critical driver of tumorigenesis in a wide array of human cancers. Its transcriptional regulation is complex and often hijacked in malignant cells. A key player in this dysregulation is the epigenetic reader protein ENL (Eleven-Nineteen Leukemia), which contains a YEATS domain that recognizes acetylated histone tails. ENL is crucial for the high-level expression of MYC, particularly through its role in regulating super-enhancers. Consequently, inhibiting ENL has emerged as a promising therapeutic strategy to suppress MYC expression and impede cancer progression. This technical guide provides a comprehensive overview of the mechanism of ENL-mediated MYC regulation, the action of ENL inhibitors, and the experimental methodologies used to study these processes.

## The Core Mechanism: ENL as a Mediator of MYC Transcription

ENL is a scaffold protein that links histone acetylation to active gene transcription. Its function is primarily mediated by its N-terminal YEATS domain, which specifically binds to acetylated

lysine residues on histone H3, particularly H3K9ac and H3K27ac.[1][2][3] These histone marks are characteristic of active promoters and enhancers.

The binding of ENL to acetylated chromatin has several downstream consequences that converge to promote robust transcription of target genes, including MYC:

- **Super-Enhancer Regulation:** ENL preferentially occupies super-enhancers, which are large clusters of enhancers that drive high-level expression of key cell identity and oncogenes.[1][4][5] The MYC gene is a well-established super-enhancer-driven oncogene.[1][6][7][8] ENL's presence at these regulatory regions is critical for their function.
- **Recruitment of Transcriptional Machinery:** Upon binding to chromatin, ENL recruits essential components of the transcriptional machinery. This includes the Super Elongation Complex (SEC), which contains the positive transcription elongation factor b (P-TEFb).[9][10][11] P-TEFb, in turn, phosphorylates RNA Polymerase II (Pol II), stimulating transcriptional elongation.
- **Interaction with FACT Complex:** ENL also interacts with the Facilitates Chromatin Transcription (FACT) complex, a histone chaperone that plays a role in nucleosome reorganization during transcription.[1][4][5]

The dependency of MYC on ENL is particularly pronounced in cancers like acute myeloid leukemia (AML), where ENL is indispensable for the proliferation of leukemia cells.[2][12][13]

## Mechanism of Action of ENL Inhibitors

Given the critical role of the ENL YEATS domain in recognizing acetylated histones and driving oncogenic transcription, it has become a prime target for therapeutic intervention. Small-molecule inhibitors have been developed to specifically bind to the acyl-lysine binding pocket of the ENL YEATS domain.[9][14][15][16]

The mechanism of these inhibitors is competitive:

- **Binding to the YEATS Domain:** The inhibitor occupies the hydrophobic pocket within the YEATS domain that normally recognizes acetylated lysine.

- **Displacement from Chromatin:** This binding event prevents the YEATS domain from engaging with acetylated histones. As a result, ENL is displaced from its target sites on chromatin, including the super-enhancers and promoters of genes like MYC.[\[9\]](#)[\[14\]](#)[\[16\]](#)
- **Suppression of Transcription:** The eviction of ENL from chromatin leads to the dissociation of the transcriptional machinery it recruits, such as the SEC. This results in a marked reduction in Pol II activity and a subsequent decrease in the transcription of ENL target genes.[\[2\]](#)[\[14\]](#)

In addition to small-molecule inhibitors, targeted protein degradation strategies, such as proteolysis-targeting chimeras (PROTACs), have been developed to induce the degradation of the ENL protein, leading to a more sustained suppression of its function.[\[9\]](#)[\[17\]](#)

## Quantitative Data on ENL Inhibitor-Mediated MYC Downregulation

Numerous studies have demonstrated the potent ability of ENL inhibitors to downregulate MYC expression. The following tables summarize key quantitative data from the literature.

Inhibitor	Cell Line	Concentration	Time Point	MYC mRNA Fold Change (vs. DMSO)	Reference
TDI-11055	MV4;11	1 $\mu$ M	72 hours	~0.2	<a href="#">[18]</a>
TDI-11055	OCI-AML3	1 $\mu$ M	24 hours	Significantly downregulated	<a href="#">[14]</a>
SR-0813	MV4;11	1 $\mu$ M	3 hours	~0.6	<a href="#">[9]</a>
SR-0813	MV4;11	1 $\mu$ M	24 hours	~0.4	<a href="#">[9]</a>
MS41	MV4;11	100 nM	24 hours	~0.3	<a href="#">[17]</a>
Compound 24	Molm-13	10 $\mu$ M	4 days	~0.6	<a href="#">[11]</a>
Compound 50	Molm-13	10 $\mu$ M	4 days	~0.5	<a href="#">[11]</a>

Table 1: Effect of ENL Inhibitors on MYC mRNA Expression.

Inhibitor	Cell Line	Concentration	Time Point	Effect on MYC Protein Levels	Reference
MS41	MV4;11	100 nM	24 hours	Substantial reduction	<a href="#">[17]</a>
SR-1114	MV4;11	10 $\mu$ M	16 hours	Significant downregulation	<a href="#">[9]</a>

Table 2: Effect of ENL Inhibitors on MYC Protein Expression.

Inhibitor	Cell Line	IC50 / EC50 (Proliferation)	Reference
TDI-11055	MV4;11	< 100 nM	[14]
TDI-11055	MOLM-13	< 100 nM	[14]
SR-0813	MV4;11	~200 nM	[9]
SR-0813	MOLM-13	~400 nM	[9]
MS41	MV4;11	DC50 ~1.5 nM (degradation)	[17]

Table 3: Anti-proliferative Effects of ENL Inhibitors in ENL-dependent Cancer Cell Lines.

## Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the downregulation of MYC by ENL inhibitors. Specific details may need to be optimized for particular cell lines and reagents.

### Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To determine the genome-wide occupancy of ENL and its displacement from specific loci (e.g., MYC super-enhancer) following inhibitor treatment.

Methodology:

- **Cell Culture and Treatment:** Culture cells (e.g., MV4;11) to the desired density and treat with the ENL inhibitor or DMSO (vehicle control) for the specified time (e.g., 4-24 hours).
- **Cross-linking:** Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
- **Cell Lysis and Chromatin Shearing:** Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

- **Immunoprecipitation:** Incubate the sheared chromatin overnight at 4°C with an antibody specific to ENL. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
- **Washing and Elution:** Wash the beads to remove non-specific binding and elute the chromatin complexes.
- **Reverse Cross-linking and DNA Purification:** Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K, and then purify the DNA.
- **Library Preparation and Sequencing:** Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- **Data Analysis:** Align reads to the reference genome, call peaks, and perform differential binding analysis between inhibitor-treated and control samples to identify regions with reduced ENL occupancy.

## Reverse Transcription-Quantitative PCR (RT-qPCR)

**Objective:** To quantify the change in MYC mRNA expression levels after treatment with an ENL inhibitor.

**Methodology:**

- **Cell Culture and Treatment:** Treat cells with a dose-range of the ENL inhibitor or DMSO for the desired time.
- **RNA Extraction:** Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
- **cDNA Synthesis:** Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
- **Quantitative PCR:** Perform qPCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH, B2M) for normalization. Use a SYBR Green or TaqMan-based detection method.

- **Data Analysis:** Calculate the relative expression of MYC mRNA using the  $\Delta\Delta C_t$  method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle control.

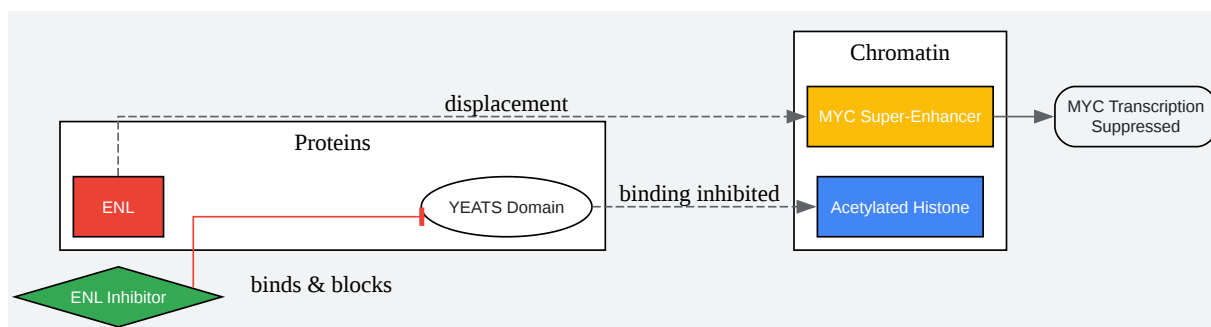
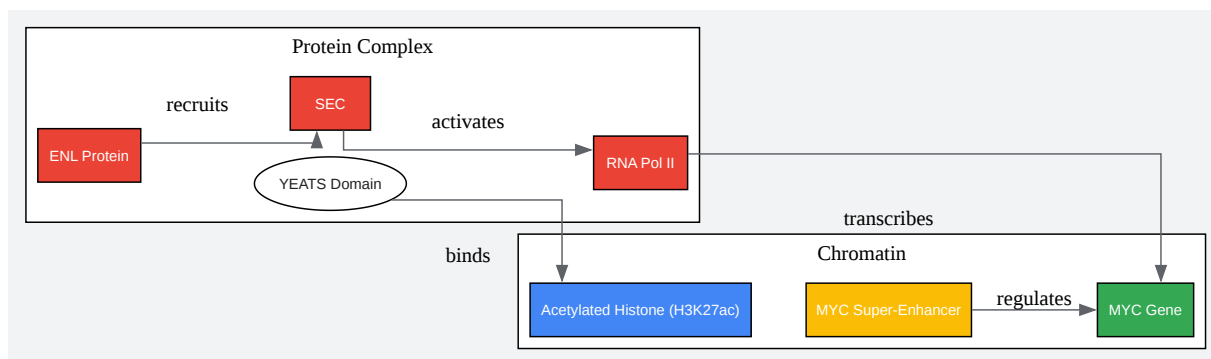
## Western Blotting

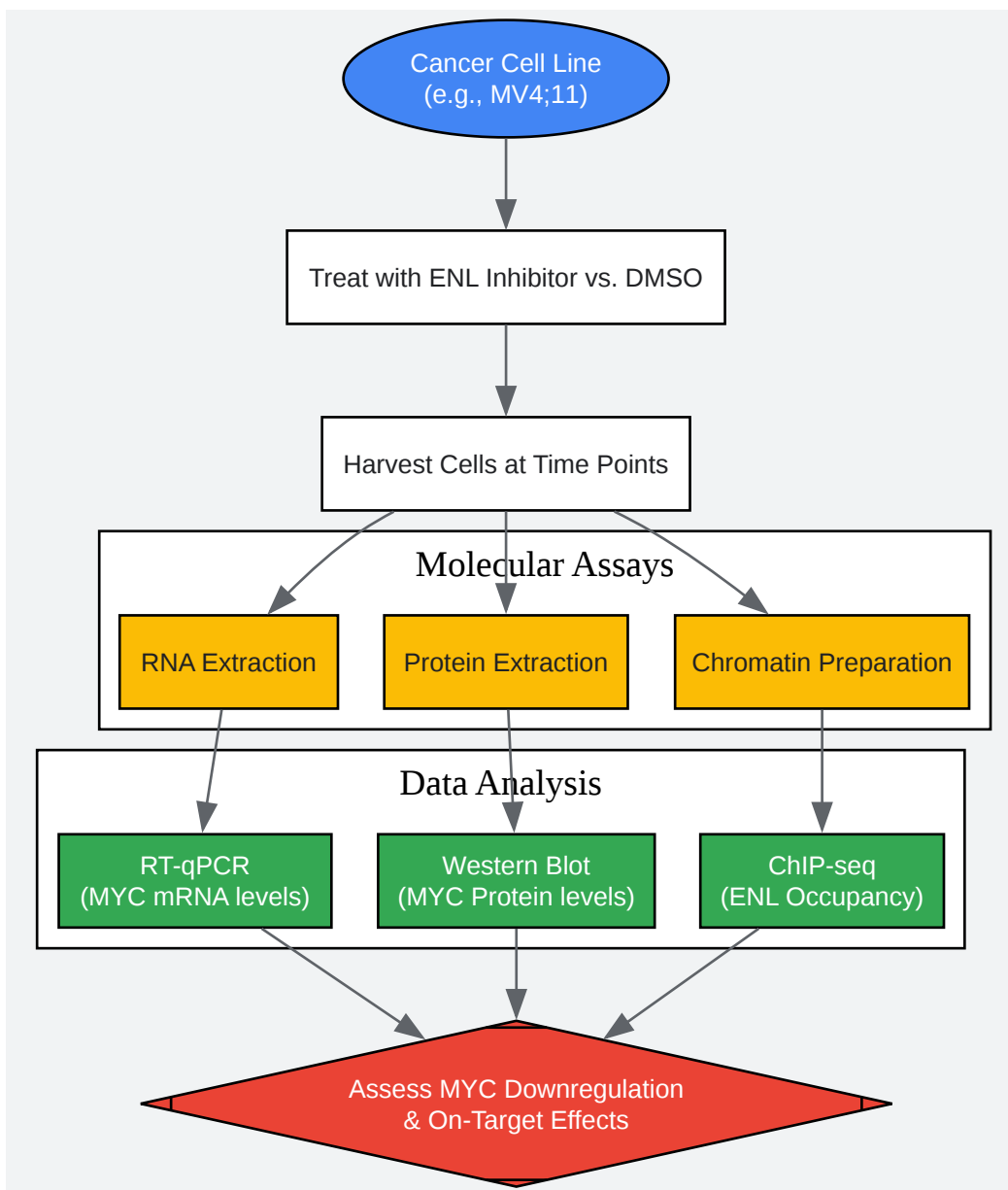
**Objective:** To measure the levels of MYC protein following treatment with an ENL inhibitor.

**Methodology:**

- **Cell Culture and Treatment:** Treat cells with the ENL inhibitor or DMSO.
- **Protein Extraction:** Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane and then incubate with a primary antibody specific for MYC. Use a loading control antibody (e.g.,  $\beta$ -actin, GAPDH) to ensure equal protein loading.
- **Detection:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- **Data Analysis:** Quantify the band intensities using densitometry software and normalize the MYC protein levels to the loading control.

## Visualizations: Pathways and Workflows





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- To cite this document: BenchChem. [Downregulation of MYC expression by ENL inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406110#downregulation-of-myc-expression-by-enl-inhibitors]

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